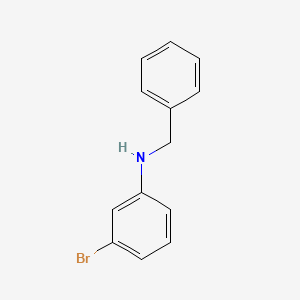

N-Benzyl-3-bromoaniline

Descripción

Significance in Contemporary Chemical Research

The significance of N-Benzyl-3-bromoaniline in modern chemical research stems primarily from its role as a versatile synthetic intermediate. Its structure is a platform for further functionalization, enabling the construction of more complex molecular architectures. Researchers utilize this compound as a precursor in the development of novel compounds with potential biological activity. For instance, it has been used in the synthesis of a series of N-benzylated derivatives investigated for their potential as antimalarial agents. lookchem.com

Furthermore, this compound serves as a key starting material in the exploration of new synthetic methodologies. A notable example is its use in the synthesis of N-benzyl-N-(3-bromophenyl)carbamoyl fluoride (B91410), a compound used in studies developing new fluorocarbonylation techniques. yorku.ca The compound is also employed as an intermediate for creating precursors for pesticides. biosynth.com This utility underscores its importance as a foundational molecule in research focused on reaction development and medicinal chemistry.

Overview of the N-Benzylaniline Class in Synthetic Chemistry

The N-benzylaniline structural motif is a cornerstone in synthetic chemistry, valued for its presence in a wide array of functional molecules and as a versatile precursor. medchemexpress.combeilstein-journals.org N-Benzylanilines are generally synthesized through several established methods, including the reductive amination of benzaldehyde (B42025) derivatives with anilines or the N-alkylation of anilines with benzyl (B1604629) halides. rsc.orgdergipark.org.trchemicalbook.com Catalyst- and additive-free methods have also been developed, highlighting the ongoing innovation in their synthesis. beilstein-journals.org

This class of compounds serves as crucial building blocks for more complex targets. beilstein-journals.org They are precursors to pharmaceuticals, with the N-benzylaniline core appearing in various biologically active molecules. chemicalbook.com Beyond medicinal applications, they are used in materials science; for example, the electropolymerization of N-benzylaniline can produce conductive polymer films. chemicalbook.com The ability to substitute both the aniline (B41778) and benzyl rings allows for fine-tuning of the molecule's properties, making the N-benzylaniline scaffold a versatile tool for synthetic chemists.

Scope of Current Academic Investigation pertaining to this compound

Current academic research involving this compound is primarily focused on its synthesis and its application as a substrate in novel chemical reactions. Investigations are exploring more efficient and sustainable methods for its preparation. One such area of study is the use of earth-abundant metal catalysts, where manganese-based N-heterocyclic carbene complexes have been successfully employed for the N-alkylation of 3-bromoaniline (B18343) with benzyl alcohol to produce this compound in good yield. rsc.org

Another significant avenue of research is the use of this compound as a model substrate to test and refine new synthetic protocols. In a study focused on creating carbamoyl (B1232498) fluorides from secondary amines, this compound was synthesized and subsequently used to prepare N-benzyl-N-(3-bromophenyl)carbamoyl fluoride, demonstrating the utility of a new method involving difluorophosgene. yorku.ca Furthermore, its inclusion in the synthesis of libraries of compounds for biological screening, such as for antimalarial activity, demonstrates its role in drug discovery and development programs. lookchem.com These investigations highlight the compound's value in advancing the fields of catalysis and synthetic methodology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 213814-61-0 biosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₂BrN biosynth.comuni.lu |

| Molecular Weight | 262.15 g/mol biosynth.com |

| Appearance | Pale-yellow oil yorku.ca |

| SMILES | C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br uni.lu |

| InChIKey | NUZUUCXESJBUMX-UHFFFAOYSA-N uni.lu |

Table 2: Selected Synthesis Methods for this compound

| Reactants | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, 3-Bromoaniline | Pinacolborane | Room Temperature, 12 h | 82% | rsc.org |

| 3-Bromoaniline, Benzaldehyde | Not specified (reductive amination) | Not specified | 66% | yorku.ca |

| 3-Bromoaniline, Benzyl alcohol | NHC-Manganese Complex | 100 °C | 75% | rsc.org |

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₂BrN |

| Aniline | C₆H₇N |

| Benzaldehyde | C₇H₆O |

| Benzyl alcohol | C₇H₈O |

| Benzyl chloride | C₇H₇Cl |

| 3-Bromoaniline | C₆H₆BrN |

| N-benzyl-N-(3-bromophenyl)carbamoyl fluoride | C₁₄H₁₁BrFNO |

| Pinacolborane | C₆H₁₅BO₂ |

| Potassium carbonate | K₂CO₃ |

| Sodium borohydride | NaBH₄ |

| Benzyl bromide | C₇H₇Br |

| Difluorophosgene | CF₂O |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-benzyl-3-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZUUCXESJBUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433434 | |

| Record name | N-Benzyl-3-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213814-61-0 | |

| Record name | N-Benzyl-3-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 3 Bromoaniline

Direct N-Alkylation Strategies for N-Benzyl-3-bromoaniline

Direct N-alkylation provides an efficient pathway to this compound, involving the formation of a bond between the nitrogen atom of 3-bromoaniline (B18343) and the benzylic carbon. These strategies range from reductive amination to sophisticated transition metal-catalyzed processes.

Condensation Reactions utilizing 3-Bromoaniline and Benzaldehyde (B42025) Derivatives

A foundational method for synthesizing this compound is through the reductive amination of 3-bromoaniline with benzaldehyde. This process typically occurs in two stages. First, the amine and aldehyde undergo a condensation reaction to form an intermediate N-(3-bromophenyl)methanimine (a Schiff base). This is followed by an in-situ reduction of the imine to yield the desired secondary amine.

A specific, catalyst-free procedure involves reacting 3-bromoaniline with benzaldehyde and a reducing agent, pinacolborane, at room temperature. rsc.org This approach has been shown to be effective, providing the target compound in good yield. For instance, the reaction of benzaldehyde (0.5 mmol) with 3-bromoaniline (0.525 mmol) and pinacolborane (0.65 mmol) furnishes this compound in an 82% isolated yield after 12 hours. rsc.org

Table 1: Reductive Amination for this compound Synthesis rsc.org

| Amine Reactant | Aldehyde Reactant | Reducing Agent | Yield |

| 3-Bromoaniline | Benzaldehyde | Pinacolborane | 82% |

Transition Metal-Catalyzed N-Alkylation of Amines with Alcohols

Transition metal catalysis, particularly through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offers a sustainable and atom-economical route for N-alkylation. nih.gov In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. This aldehyde then condenses with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the alkylated amine and water as the only byproduct. rsc.org

Earth-abundant and less toxic manganese has emerged as a viable catalyst for N-alkylation reactions. nih.gov N-Heterocyclic carbene (NHC) manganese complexes have demonstrated high efficiency in the selective N-alkylation of anilines with alcohols at room temperature. rsc.org

In a specific application, an NHC-manganese catalyst was used for the synthesis of this compound from 3-bromoaniline and benzyl (B1604629) alcohol. The reaction proceeded to a 75% isolated yield, highlighting the effectiveness of this system for halogenated aniline (B41778) substrates. rsc.org Manganese pincer complexes are also effective, successfully alkylating various anilines with benzyl alcohol in good yields (typically 80-90%) at moderate temperatures (80 °C). nih.gov The development of these manganese-based systems is significant as they provide a cost-effective and environmentally benign alternative to precious metal catalysts. bohrium.com

Table 2: Manganese-Catalyzed Synthesis of this compound rsc.org

| Amine Substrate | Alcohol Substrate | Catalyst System | Yield |

| 3-Bromoaniline | Benzyl alcohol | NHC-Manganese Complex | 75% |

Iridium and ruthenium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective catalysts for N-alkylation reactions. nih.govacs.org These catalysts have been successfully employed in the reaction of various aniline derivatives with benzyl alcohol. rsc.orgnih.gov

A methylene-linked bis-NHC half-sandwich ruthenium complex has proven to be exceptionally efficient for the synthesis of this compound. rsc.org Using this catalyst (0.1 mol%) with potassium hydroxide (B78521) as a base in degassed toluene (B28343) at 80 °C for 2 hours, the reaction between 3-bromoaniline and benzyl alcohol achieved a near-quantitative yield of 99%. rsc.org

Iridium(III)-NHC complexes have also been investigated for the N-alkylation of anilines. nih.gov While a specific yield for 3-bromoaniline is not always detailed, related substrates like 4-bromoaniline (B143363) and 4-chloroaniline (B138754) are successfully converted to their N-benzylated products in high yields (82% and 80%, respectively), demonstrating the system's tolerance for halogen substituents. nih.gov These reactions are typically performed under solvent-free conditions at 120 °C. nih.gov The development of water-soluble iridium catalysts further enhances the green credentials of this methodology, allowing the reaction to proceed efficiently in aqueous media. nih.gov

Photocatalysis offers a modern approach to N-alkylation, utilizing light energy to drive the chemical transformation. Bimetallic catalysts, such as platinum-palladium alloys supported on titanium dioxide (TiO₂), have been developed for the light-induced N-alkylation of amines with alcohols at room temperature. rsc.orgrsc.org

These systems exhibit a synergistic effect where the two metals perform distinct, complementary roles. rsc.orgrsc.org It is proposed that under UV light, the TiO₂ support oxidizes the alcohol to an aldehyde. rsc.org The platinum component then acts as a hydrogen shuttle, extracting hydrogen from the alcohol and transferring it to the palladium sites. rsc.orgrsc.org The palladium is the primary site for the subsequent hydrogenation of the imine intermediate, which is formed from the condensation of the amine and the in-situ generated aldehyde. rsc.orgrsc.orgchemrxiv.org The ratio of the two metals can be tuned to optimize the reaction rates, with a 1:1 Pd/Pt ratio on TiO₂ showing excellent catalytic performance. rsc.orgrsc.org

Iridium(I) and Ruthenium(II) Complex Catalysis in N-Alkylation

N-Benzylation of Arylcyanamides with Benzyl Bromide

An alternative, indirect route to this compound involves the N-benzylation of an arylcyanamide intermediate. This method first requires the conversion of 3-bromoaniline to N-(3-bromophenyl)cyanamide. The most common method for this step is the reaction of the primary amine with cyanogen (B1215507) bromide. researchgate.net

In the second step, the resulting N-(3-bromophenyl)cyanamide is N-benzylated using benzyl bromide. This reaction can be efficiently carried out under ultrasound irradiation at room temperature, providing a rapid and high-yielding approach to the corresponding N-benzyl-N-arylcyanamide. researchgate.net The final step to obtain the target secondary amine would involve the hydrolysis of the cyanamide (B42294) group. This multi-step pathway highlights the versatility of cyanamide chemistry in the synthesis of substituted amines. researchgate.net

Precursor-Based Synthetic Routes to this compound

Multistep Synthesis from Benzene (B151609) and Related Aromatic Precursors (e.g., via 3-Bromoaniline intermediates)

A common and well-established route to this compound begins with benzene. This multi-step process leverages fundamental aromatic substitution reactions to introduce the necessary functional groups in a controlled manner. libretexts.org

The synthesis of the key intermediate, 3-bromoaniline, from benzene typically involves a three-step sequence:

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield nitrobenzene (B124822). This initial step is crucial as the nitro group is a meta-director, which will guide the subsequent bromination to the desired position. libretexts.org

Bromination: The nitrobenzene is then brominated. The deactivating, meta-directing nature of the nitro group ensures that the bromine atom is introduced at the 3-position, resulting in 3-bromonitrobenzene.

Reduction: Finally, the nitro group of 3-bromonitrobenzene is reduced to an amino group. This reduction can be achieved using various reagents, such as tin and hydrochloric acid, or through catalytic hydrogenation, to yield 3-bromoaniline.

Once 3-bromoaniline is obtained, the final step is the N-benzylation. This is typically achieved by reacting 3-bromoaniline with benzyl bromide under basic conditions to afford this compound. researchgate.net

Alternatively, a direct bromination of aniline is generally not effective for producing 3-bromoaniline because the strongly activating amino group directs electrophilic substitution to the ortho and para positions.

Strategies Involving Substituted Aniline Derivatives

Another synthetic approach involves the direct N-benzylation of 3-bromoaniline. One documented method describes the synthesis of this compound by reacting 3-bromoaniline with benzaldehyde and pinacolborane. This reductive amination proceeds at room temperature over 12 hours, yielding the final product. rsc.org

The reaction of substituted anilines with benzylating agents is a common strategy. For instance, the N-benzylation of various substituted anilines can be achieved using benzyl bromide. researchgate.net The reactivity of the aniline derivative is influenced by the electronic nature of the substituents on the aromatic ring.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

Catalyst-Free and Ultrasound-Mediated Protocols

Research has demonstrated the successful synthesis of N,N-dibenzylated aromatic amines from various anilines and benzyl bromide using ultrasound irradiation in solvent- and catalyst-free conditions at room temperature. lp.edu.ua This method offers high yields and avoids the need for solvents and catalysts, which simplifies the workup procedure. lp.edu.ua While this study focuses on dibenzylation, similar principles could be adapted for monobenzylation. Another study details a catalyst-free synthesis of N-benzyl-N-arylcyanamides via N-benzylation of arylcyanamides with benzyl bromide under ultrasound irradiation at room temperature, highlighting the utility of ultrasound in promoting such reactions. nih.gov The use of ultrasound can accelerate reactions, leading to shorter reaction times and increased yields. nih.gov

Environmentally Benign Bromination Techniques for Precursors

The bromination of aromatic compounds is a key step in the synthesis of precursors like 3-bromoaniline. Traditional methods often use molecular bromine, which is hazardous. Greener alternatives have been developed to mitigate these risks.

One such method employs a combination of ceric ammonium (B1175870) nitrate (B79036) (CAN) and potassium bromide (KBr) in polyethylene (B3416737) glycol (PEG-400) for the chemo- and regioselective bromination of aromatic compounds. innovareacademics.in This system generates the brominating species in situ and provides excellent yields without the need for further purification. innovareacademics.in

Another green approach utilizes N-bromosuccinimide (NBS) in polyethylene glycol for the regioselective bromination of activated aromatic compounds at room temperature, also resulting in high yields of the monobrominated products. researchgate.net Additionally, systems like H2O2-HBr in water have been explored as an environmentally benign method for the electrophilic bromination of anilines. researchgate.net

Reaction Optimization Studies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions. For the N-benzylation of amines, several factors can be adjusted.

In the synthesis of N,N-dibenzylated compounds via ultrasound, the molar ratio of aniline to benzyl bromide was a key parameter. A 1:2 molar ratio was found to be optimal for the dibenzylation reaction. lp.edu.ua For monobenzylation, this ratio would need to be adjusted accordingly.

The choice of solvent can also significantly impact the reaction outcome. In some cases, solvent-free conditions have proven to be the most effective. lp.edu.ua For other reactions, such as the reductive amination with benzaldehyde and pinacolborane, a specific solvent like chloroform (B151607) is used. rsc.org

Catalysts can also play a vital role. While some methods are catalyst-free, others may employ catalysts to enhance reaction rates and selectivity. For example, the N-benzylation of amines has been studied using palladium-doped metal-organic frameworks (MOFs) as catalysts. rsc.org

The table below summarizes the reaction conditions for the synthesis of this compound via reductive amination. rsc.org

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Temperature | Yield (%) |

| Benzaldehyde | 3-Bromoaniline | Pinacolborane | Chloroform | 12 | Room Temp. | 82 |

Screening of Reagents, Solvents, and Temperature Parameters

The preparation of this compound is sensitive to the choice of reagents, the solvent system, and the temperature at which the reaction is conducted. Different synthetic protocols have been developed, each with optimized parameters to maximize yield and purity.

One common method is the reductive amination between 3-bromoaniline and benzaldehyde. A documented procedure reports the successful synthesis of this compound by reacting 3-bromoaniline (0.58 mmol) with benzaldehyde (0.53 mmol). yorku.ca The resulting product was isolated as a pale-yellow oil with a 66% yield after purification. yorku.ca Another approach utilizes a manganese-based catalyst for the N-alkylation of 3-bromoaniline with benzyl alcohol, yielding the product as a colorless oil in 75% isolated yield. rsc.org

The optimization of reaction conditions often involves screening various catalysts, solvents, and temperatures. For instance, in related N-alkylation reactions of anilines with alcohols, catalyst systems based on earth-abundant metals like cobalt and manganese have proven effective. nih.govnih.gov In a benchmark reaction for the N-alkylation of aniline with benzyl alcohol, cobalt nanoparticles supported on nitrogen-doped carbon (Co@NC-800-L1) were tested. nih.gov The reaction, conducted with t-BuOK as a base in toluene at 140 °C for 24 hours, demonstrated good to excellent activity and selectivity. nih.gov

Similarly, the optimization of acid-catalyzed N-alkylation has been explored. In a study involving ortho-quinone methides, various catalysts and solvents were screened. acs.org The use of 10.0 mol % pentafluorophenol (B44920) as a catalyst in toluene at 80 °C was identified as the optimal condition for the N-alkylation of anilines. acs.org A comprehensive screening of Lewis acid catalysts and solvents at different temperatures revealed significant variations in product yield, highlighting the importance of this optimization process. acs.org For example, using TMS•OTf in nitromethane (B149229) at 80 °C gave only a 10% yield, whereas the optimized pentafluorophenol system provided a 73% yield. acs.org

A catalyst- and solvent-free method for reductive amination employs pinacolborane as the reducing agent. rsc.org This procedure involves reacting an aldehyde and an aniline at ambient temperature for 6 to 24 hours under an inert atmosphere, often with the aid of 4 Å molecular sieves. rsc.org While this specific method was detailed for isomers like N-(3-bromobenzyl)aniline, it represents a green chemistry approach that minimizes waste by avoiding solvents and catalysts. rsc.orgchemicalbook.com

Table 1: Comparison of Synthetic Conditions for this compound and Related Amines This table is interactive. Click on the headers to sort the data.

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | 3-bromoaniline, Benzaldehyde | Not specified (General procedure) | MeCN, Et3N, EtOAc (for chromatography) | 60 °C | 66% | yorku.ca |

| This compound | 3-bromoaniline, Benzyl alcohol | NHC-Manganese Complex | Toluene | 80 °C | 75% | rsc.orgnih.gov |

| N-benzylaniline (Benchmark) | Aniline, Benzyl alcohol | Co@NC-800-L1, t-BuOK | Toluene | 140 °C | Good to Excellent | nih.gov |

| N-alkylaniline (General) | Aniline derivative, o-Quinone Methide | Pentafluorophenol | Toluene | 80 °C | 73% | acs.org |

| N-(3-bromobenzyl)aniline | 3-bromobenzaldehyde, Aniline | Pinacolborane | None | Room Temp | 95% | rsc.org |

Impact of Substituent Bulkiness on Reaction Selectivity

The steric hindrance caused by bulky substituents on either the aniline or the electrophile can significantly influence the selectivity and rate of N-alkylation and N-arylation reactions. Studies on related compounds provide insight into how substituent bulkiness affects the synthesis of this compound.

In copper-catalyzed N-arylation reactions of β-amino alcohols, a distinct trend shows that increased steric hindrance leads to lower reactivity. nih.gov For example, the arylation of β-amino alcohols derived from α-amino acids demonstrated that sterically demanding substrates like t-butylglycinol afford lower yields compared to less hindered analogues. nih.gov This principle suggests that introducing bulkier groups on either the 3-bromoaniline or the benzyl group in the synthesis of this compound could lead to reduced reaction yields under similar conditions.

The position of a substituent on the aniline ring also plays a crucial role, which can be attributed to steric effects. For instance, a manganese-catalyzed N-alkylation yielded this compound (meta-position) at 75%, while the sterically more hindered N-benzyl-2-bromoaniline (ortho-position) was formed at a lower yield of 67%. rsc.org This difference indicates that the proximity of the bromine atom to the amino group in the ortho-isomer impedes the approach of the benzyl group, thus lowering the reaction efficiency. In contrast, the synthesis of N-benzyl-4-bromoaniline (para-position), where the substituent is furthest from the reaction center, proceeds with a high yield of 84% via a reductive amination pathway. rsc.org

Table 2: Effect of Bromo-Substituent Position on N-Benzylaniline Synthesis Yield This table is interactive. Click on the headers to sort the data.

| Compound | Substituent Position | Synthetic Method | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-2-bromoaniline | Ortho | Mn-catalyzed N-alkylation | 67% | rsc.org |

| This compound | Meta | Mn-catalyzed N-alkylation | 75% | rsc.org |

| N-benzyl-4-bromoaniline | Para | Reductive Amination | 84% | rsc.org |

Furthermore, research on the N-alkylation of amines with alcohols has shown that sterically hindered aniline derivatives can be successfully prepared, although yields may vary. nih.gov The successful synthesis of these derivatives often requires carefully optimized catalytic systems capable of overcoming the steric barriers. nih.gov In enantioselective α-arylation reactions, the electronic properties of substituents can also play a role, but steric factors are often a primary determinant of reactivity and selectivity in these types of transformations. researchgate.net

Reactivity and Mechanistic Investigations of N Benzyl 3 Bromoaniline

Cross-Coupling Reactions Involving N-Benzyl-3-bromoaniline

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its aryl bromide moiety, is an excellent substrate for such transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Cross-Coupling of Unprotected Bromoanilines)

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org While the reaction is widely applicable, the use of unprotected anilines, such as this compound, can present challenges due to potential catalyst inhibition or side reactions involving the amine group. nih.gov However, recent advancements have led to the development of robust catalytic systems that effectively couple unprotected bromoanilines. nih.govrsc.orgnih.govresearchgate.net

Research has demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, including benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic partners. nih.govrsc.orgnih.gov These reactions often exhibit good to excellent yields and tolerate a wide array of functional groups. nih.gov The choice of catalyst is critical, with specific palladium precatalysts and ligands showing superior performance in these transformations. nih.gov For instance, CataXCium A Pd G3 has been identified as a particularly effective catalyst system for the Suzuki-Miyaura coupling of certain bromoaniline substrates. nih.gov The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromoanilines

| Entry | Bromoaniline Substrate | Coupling Partner (Boronic Acid/Ester) | Catalyst System | Product | Yield (%) |

| 1 | 2-Bromoaniline (B46623) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aminobiphenyl | Good |

| 2 | 2-Bromo-4-fluoroaniline | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 4'-Methoxy-2-amino-4-fluorobiphenyl | 95 |

| 3 | 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 / K₂CO₃ | 2-Benzylaniline | 85 |

This table is illustrative and based on findings for similar bromoaniline substrates.

Carbonylative Reactions in Complex Molecule Construction

Palladium-catalyzed carbonylative reactions, which incorporate carbon monoxide (CO) into organic molecules, offer a powerful strategy for synthesizing carbonyl-containing compounds like ketones, amides, and esters. rsc.org When applied to substrates like this compound, these reactions can lead to the formation of complex heterocyclic structures through cascade or multicomponent processes. mdpi.comccspublishing.org.cn

For example, the palladium-catalyzed carbonylation of 2-bromoanilines with various coupling partners can lead to the synthesis of quinazolinones and other fused heterocycles. ccspublishing.org.cncore.ac.uk In a typical carbonylative cyclization, the reaction sequence may involve the oxidative addition of the aryl bromide to a palladium(0) center, followed by CO insertion to form an acyl-palladium intermediate. This intermediate can then undergo intramolecular or intermolecular reactions with nucleophiles, such as the aniline (B41778) nitrogen or an external amine, to form the final heterocyclic product. mdpi.com

The synthesis of isoindolo[1,2-b]quinazoline-10,12-diones, for instance, has been achieved through a palladium-catalyzed double carbonylation process involving 2-bromoanilines and 2-bromobenzonitriles. ccspublishing.org.cn This transformation involves the formation of multiple C-C and C-N bonds in a single operation. ccspublishing.org.cn The versatility of carbonylative reactions allows for the construction of diverse and complex molecular architectures from relatively simple starting materials. mdpi.com

Nucleophilic Substitution Pathways and Transformations

The electron-deficient nature of the aromatic ring in this compound, particularly when activated by appropriate substituents, can facilitate nucleophilic substitution reactions.

Investigations of Nucleophilic Aromatic Substitution (SnAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the functionalization of aromatic rings bearing a good leaving group, such as a halogen. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub

For SNAr reactions to occur readily, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These EWGs stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. pressbooks.pub In the case of this compound, the bromo-substituent is at the meta-position relative to the benzylamino group. The benzylamino group is generally considered an activating group (electron-donating), which would disfavor a classical SNAr reaction.

However, SNAr-type transformations can sometimes be induced under specific conditions or with highly reactive nucleophiles. Research into SNAr reactions on various haloanilines has shown that factors such as the nature of the nucleophile, the solvent, and the presence of catalysts can significantly influence the reaction's feasibility and outcome. researchgate.netd-nb.info For instance, studies on the hydrolysis of certain N-benzyl chitosan (B1678972) derivatives have indicated the occurrence of SNAr reactions under the reaction conditions, leading to the formation of chloro- and bromoanilines. researchgate.netresearchgate.net While direct SNAr on this compound itself is less common without further activation, related substrates demonstrate the potential for such transformations under specific synthetic contexts.

Intramolecular Cyclization Reactions and Annulation Strategies

The presence of both a reactive aryl bromide and a nucleophilic secondary amine within the same molecule makes this compound a suitable precursor for intramolecular cyclization reactions to form heterocyclic systems.

Cationic Imino Diels-Alder Reactions for Heterocycle Formation

The Imino Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. wikipedia.orgnih.gov This reaction is a type of [4+2] cycloaddition where an imine acts as either the diene or the dienophile. organic-chemistry.org In the context of this compound, while a direct intramolecular Diels-Alder reaction is not immediately apparent from its structure, derivatives of this compound can be envisioned to participate in such transformations.

More specifically, cationic imino Diels-Alder reactions involve the use of an iminium ion, which is a more reactive dienophile than a neutral imine. These reactions can be catalyzed by Lewis acids or Brønsted acids. Research has shown that N-acyliminium ions, generated in situ, can undergo cycloaddition with electron-rich alkenes to form complex heterocyclic scaffolds. beilstein-journals.org

For instance, a related strategy involves the formation of an imine from a derivative of this compound, which could then participate in an intramolecular cyclization. While specific examples for this compound are not extensively documented in this exact context, the general principles of intramolecular cyclization via related pathways are well-established for the synthesis of fused heterocyclic systems. researchgate.netshewaya.comencyclopedia.pubnsf.gov The formation of tetrahydroquinolines and other related N-heterocycles often proceeds through cyclization of functionalized anilines. scirp.org Mechanistic studies, including theoretical calculations, have been employed to understand the stepwise nature of some imino-Diels-Alder reactions, which may involve radical cation intermediates. nih.gov

Mechanistic Elucidation Studies for this compound Reactivity

Understanding the precise mechanisms by which this compound reacts is fundamental to controlling its transformations and developing efficient synthetic protocols. Research has focused on several key areas: the nature of catalytic cycles in metal-mediated reactions, the surprising migration of the bromine substituent under certain alkylation conditions, and the use of kinetic and isotopic labeling studies to map reaction pathways.

Proposed Catalytic Cycles in Transition Metal-Mediated Transformations

The N-alkylation of anilines with alcohols, a process that can produce compounds like this compound, is often achieved using transition metal catalysts via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.orgnih.gov This atom-economical process avoids the use of pre-activated alkylating agents and typically produces water as the only byproduct. beilstein-journals.org Catalysts based on earth-abundant metals like manganese have gained significant attention for these transformations. rsc.orgbeilstein-journals.orgnih.gov

A generalized catalytic cycle for the manganese-catalyzed N-alkylation of an aniline with an alcohol involves several key steps:

Dehydrogenation: The manganese catalyst, often a pincer complex, first dehydrogenates the alcohol (e.g., benzyl alcohol) to form the corresponding aldehyde (benzaldehyde) and a manganese-hydride ([Mn-H]) species. beilstein-journals.orgnih.govchemrxiv.org

Condensation: The aldehyde then undergoes condensation with the amine (e.g., 3-bromoaniline) to form an imine intermediate, releasing a molecule of water.

Reduction: The manganese-hydride species, which "borrowed" the hydrogen from the alcohol, then reduces the imine to the final N-alkylated amine product (this compound). nih.gov

Catalyst Regeneration: Upon transferring the hydride, the manganese catalyst is regenerated and can re-enter the catalytic cycle.

This process has been successfully applied using various manganese complexes, including those with PNP pincer ligands and N-heterocyclic carbene (NHC) ligands, which can facilitate the reaction even at room temperature. nih.govrsc.org Similarly, iridium and ruthenium-based catalysts are also highly effective and are believed to operate through analogous borrowing hydrogen pathways involving metal-hydride intermediates. acs.orgnih.gov

Table 1: Transition Metal Systems for N-Alkylation of Anilines This table is interactive. Users can sort data by clicking on the headers.

| Catalyst System | Metal | Key Features | Relevant Findings |

|---|---|---|---|

| Mn(I) PNP Pincer Complex | Manganese | High selectivity for mono-alkylation; tolerates various functional groups. nih.gov | Effective for N-alkylation of anilines with both benzylic and aliphatic alcohols at mild temperatures (e.g., 80 °C). nih.gov |

| Mn(I)-NHC Complex | Manganese | Enables reaction at room temperature. rsc.org | A phosphine-free Mn(I)-NHC catalyst allows for the efficient N-alkylation of various aromatic amines. beilstein-journals.org |

| Ir(III)-NHC Complex | Iridium | Performs well in solvent-free media. nih.gov | The catalytic mechanism was investigated by ¹H NMR, and the formation of an iridium-hydride species was observed. acs.orgnih.gov |

| Ru(II) Complexes | Ruthenium | One of the first metals used for this transformation. acs.org | Mechanistic studies involving kinetic isotope effects (KIE) provide insights into the reaction pathway. researchgate.net |

Elucidation of Unexpected Bromine Migration Mechanisms during Alkylation

A fascinating and unexpected reaction observed during the alkylation of bromoanilines is the migration of the bromine atom on the aromatic ring. nih.govresearchgate.net Studies on the N-alkylation of 2-bromoaniline with benzyl bromide revealed that under certain biphasic conditions (e.g., with an insoluble base like K₂CO₃), the bromine atom migrates from the ortho (2-) position to the para (4-) position, yielding N-benzyl-4-bromoaniline instead of the expected N-benzyl-2-bromoaniline. lookchem.comnih.gov

This rearrangement is proposed to be an intermolecular process catalyzed by hydrobromic acid (HBr), a byproduct of the initial N-alkylation reaction. lookchem.comnih.gov The proposed mechanism unfolds as follows:

HBr Generation: The initial N-alkylation of the bromoaniline with benzyl bromide produces the N-benzylated product and one equivalent of HBr.

Redox Reaction: If the HBr is not immediately neutralized by a soluble base, it can react with a molecule of N-benzyl-bromoaniline. This is thought to proceed via protonation followed by a redox reaction where the bromide ion reduces the protonated aniline, leading to the formation of N-benzylaniline and elemental bromine (Br₂). nih.gov

Electrophilic Re-bromination: The newly formed elemental bromine (Br₂) acts as an electrophile and brominates the electron-rich N-benzylaniline. Due to the steric bulk and strong activating nature of the N-benzyl group, this electrophilic aromatic substitution occurs preferentially at the sterically accessible and electronically activated para-position, resulting in the 4-bromo isomer. nih.gov

Crossover experiments have confirmed the intermolecular nature of this migration. lookchem.com While this phenomenon has been extensively studied for the 2-bromo isomer, the authors of the study suggest that this behavior may be extrapolated to other electron-rich bromoanilines in general, which would include this compound under similar acidic conditions. nih.govresearchgate.netnih.gov The stability of the C-Br bond at the meta-position compared to the ortho-position might influence the propensity for this rearrangement.

Kinetic and Deuterium (B1214612) Labeling Studies in Reaction Pathways

To gain deeper insight into the elementary steps of a reaction, chemists employ kinetic studies and isotopic labeling experiments. These techniques are crucial for validating proposed mechanisms, such as the borrowing hydrogen pathway in the N-alkylation of anilines.

Deuterium Labeling Studies: In the context of the N-alkylation of anilines with alcohols, deuterium labeling is used to track the movement of hydrogen atoms. For instance, by using a deuterated alcohol like benzyl alcohol-d₂ (Ph-CD₂-OH), researchers can determine if the hydrogen atoms for the imine reduction step originate from the alcohol. rsc.org The observation of deuterium incorporation into the final N-alkylated product confirms that the reaction proceeds via the borrowing hydrogen mechanism, where the catalyst abstracts deuterium from the alcohol (forming a [M-D] species) and subsequently transfers it to the imine intermediate. chemrxiv.orgrsc.org Such experiments have provided strong evidence for the involvement of metal-hydride (or deuteride) species in manganese, iridium, and tungsten-catalyzed systems. chemrxiv.orgacs.org

Kinetic Studies: Kinetic analysis involves measuring how the reaction rate changes with varying concentrations of reactants and catalyst. This helps identify the rate-determining step of the catalytic cycle. For example, a low kinetic isotope effect (KIE) value, obtained by comparing the reaction rates of a normal alcohol and its deuterated counterpart, can suggest that the C-H bond cleavage at the alcohol is not the sole rate-determining step. unica.it In some systems, a pseudo-first-order rate kinetics has been observed for N-alkylation reactions. bohrium.com These studies, combined with computational (DFT) analysis, help to build a complete energy profile of the reaction, identifying key intermediates and transition states. colab.ws

Table 2: Mechanistic Studies and Key Findings for N-Alkylation This table is interactive. Users can sort data by clicking on the headers.

| Study Type | Technique | System Studied | Key Insight |

|---|---|---|---|

| Isotopic Labeling | Deuterium-labeled alcohol (e.g., Ph-CD₂-OH) | Tungsten-catalyzed N-alkylation | Confirmed H/D exchange, supporting a borrowing hydrogen mechanism involving an imine intermediate. chemrxiv.org |

| Isotopic Labeling | Deuterium-labeled alcohol | Ruthenium-catalyzed N-alkylation | A low KIE value (1.27) was calculated, suggesting C-H bond breaking is involved but may not be the sole rate-limiting step. unica.it |

| Intermediate Trapping | ¹H NMR Spectroscopy | Manganese-catalyzed N-alkylation | Attempts were made to detect the [Mn-H] species, which, although often elusive due to high reactivity, is a cornerstone of the proposed mechanism. chemrxiv.org |

| Control Experiment | Radical trapping agent (TEMPO) | Ruthenium-catalyzed N-alkylation | The reaction was not inhibited, indicating the process does not follow a radical-mediated pathway. unica.it |

| Kinetic Analysis | Concentration vs. Time Plotting | Al-MOF catalyzed N-alkylation | The reaction was found to follow pseudo-first-order rate kinetics. bohrium.com |

Advanced Applications in Organic Synthesis Enabled by N Benzyl 3 Bromoaniline

Precursor for Complex Heterocyclic Systems

The strategic placement of the benzyl (B1604629) and bromo substituents on the aniline (B41778) ring makes N-Benzyl-3-bromoaniline an ideal starting material for the synthesis of a variety of intricate heterocyclic frameworks. These structures are often the core of medicinally important compounds and functional organic materials.

Synthesis of Substituted Quinazolinone Frameworks

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.net The synthesis of substituted quinazolinone frameworks often involves multi-step sequences, and this compound can be envisioned as a key starting material. Although direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategies for quinazolinone synthesis allow for its potential use. For instance, the bromine atom can be functionalized through cross-coupling reactions to introduce various substituents, while the aniline nitrogen, after debenzylation, can participate in cyclization reactions with appropriate carbonyl-containing reagents. organic-chemistry.orgnih.gov

General synthetic routes to quinazolinones often start from anthranilic acids or their derivatives. nih.govarabjchem.org In a hypothetical pathway, this compound could be converted to the corresponding N-benzyl-3-bromoanthranilic acid, which would then serve as a direct precursor to a range of substituted quinazolinones. The benzyl group at the N-3 position of the quinazolinone ring is a common feature in many biologically active molecules. arabjchem.org

| Starting Material | Reagents | Product Class | Reference |

| Anthranilic acid derivatives | Various (e.g., formamidine (B1211174) acetate (B1210297), acid chlorides) | Substituted Quinazolinones | nih.govarabjchem.org |

| 2-Aminobenzamides | Aldehydes, Ketones | Quinazolinones | researchgate.net |

| Isatoic anhydride (B1165640) | Amines, Amidoximes | Quinazolinones | organic-chemistry.orgopenmedicinalchemistryjournal.com |

Formation of N-Substituted Octahydroacridine Derivatives

While the direct synthesis of N-substituted octahydroacridine derivatives from this compound is not explicitly described in the provided context, the Povarov reaction offers a powerful strategy for the synthesis of tetrahydroquinoline derivatives, which are structurally related to acridines. researchgate.net The Povarov reaction is a [4+2] cycloaddition involving an aniline, an aldehyde, and an activated alkene. This compound could potentially serve as the aniline component in such a reaction, leading to the formation of a tetrahydroquinoline ring with a benzyl group on the nitrogen and a bromine atom on the aromatic ring. Subsequent hydrogenation would yield the corresponding octahydroacridine precursor. The bromine atom provides a handle for further functionalization to build the complete acridine (B1665455) scaffold.

Preparation of Pyrrolidine-2,5-dione and Related Aminopyrrolidinone Structures

This compound can be a precursor for the synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and related structures. A common method for preparing pyrrolidine-2,5-diones (succinimides) involves the reaction of succinic anhydrides with amines. researchgate.net In this context, a derivative of this compound would be required. For instance, if the aniline nitrogen were part of a larger molecule containing a primary amine that could react with a succinic anhydride derivative, the N-benzyl-3-bromoanilino moiety would be incorporated into the final structure.

A more direct, albeit multi-step, approach could involve the conversion of this compound to a compound containing a suitable three-carbon backbone with amino and carboxyl functionalities, which could then be cyclized. Research has shown the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives through the aza-Michael addition of amines to maleimides. nih.gov This suggests that a suitably functionalized derivative of this compound could participate in such reactions.

| Precursor | Reaction Type | Product | Reference |

| Maleimide and amines | aza-Michael addition | 3-Aminopyrrolidine-2,5-dione derivatives | nih.gov |

| N-tert-butyloxycarbonylasparagine and benzyl bromide | Nucleophilic acyl substitution | N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione | researchgate.net |

Derivatives for Indole (B1671886) and Indoline (B122111) Motif Synthesis

The indole and indoline motifs are ubiquitous in natural products and pharmaceuticals. rsc.orgacs.org this compound is a valuable precursor for the synthesis of derivatives that can be used to construct these important heterocyclic systems. For example, N-benzyl substituted 2-iodobenzamides have been utilized in the synthesis of 1,2-disubstituted indoles, although they were noted to be less reactive. mdpi.com A similar strategy could be envisioned for a derivative of this compound.

Furthermore, the synthesis of indolines can be achieved through various cyclization strategies. sci-hub.se A potential route could involve the palladium-catalyzed intramolecular C-N bond formation from a suitably substituted this compound derivative. The synthesis of 2-benzyl N-substituted anilines has been reported, highlighting the utility of benzyl-protected anilines in constructing complex aromatic amines. nih.govbeilstein-journals.org

| Synthetic Strategy | Starting Material Type | Product | Reference |

| Fischer Indole Synthesis | Phenylhydrazines and ketones/aldehydes | Indoles | rsc.orgacs.org |

| Palladium-catalyzed cyclization | o-Alkynylamines | Indoles | mdpi.com |

| Intramolecular C-H amination | 2-Vinylanilides | Indoles | organic-chemistry.org |

| Reductive cyclization | o-Phenylenediamines and CO2 | Benzimidazoles (related heterocycles) | organic-chemistry.org |

Role as a Key Intermediate in Ligand and Functional Material Synthesis

The presence of both a halogen and a protected amine in this compound makes it a valuable intermediate for the synthesis of specialized ligands and functional materials. The bromine atom can be readily transformed via cross-coupling reactions, while the benzyl group can be removed to liberate the aniline for further reactions.

Preparation of Halogenated Azo-Schiff Ligands and their Metal Complexes

Halogenated azo-Schiff base ligands and their metal complexes are of significant interest due to their potential applications in catalysis and materials science. researchgate.netresearcher.lifejmchemsci.comuobaghdad.edu.iq While the direct use of this compound is not explicitly mentioned, its debenzylated counterpart, 3-bromoaniline (B18343), is a key building block. 3-bromoaniline can be diazotized and coupled with various aromatic compounds to form azo dyes. These azo compounds can then be further functionalized, for example, by condensation with an aldehyde to form a Schiff base.

The synthesis of new halogenated azo-Schiff ligands often involves a multi-step process where a halogenated aniline is a starting point. researchgate.netresearcher.lifeuobaghdad.edu.iq For instance, 2-fluoro-4-bromo aniline has been used to prepare azo-Schiff ligands. researchgate.netresearcher.lifeuobaghdad.edu.iq Similarly, 3-bromoaniline, which can be obtained from this compound, can be utilized in similar synthetic schemes to produce novel ligands. These ligands can then be complexed with various metal ions to form coordination compounds with interesting electronic and structural properties. acs.org

| Ligand Type | Synthetic Steps | Metal Complexes | References |

| Halogenated Azo-Schiff | Diazotization, Azo coupling, Schiff base condensation | Co(II), Ni(II), Cu(II), Cd(II), Hg(II) | researchgate.netresearcher.lifeuobaghdad.edu.iq |

| Azo-Schiff from di-substituted halogen anilines | Diazotization, Azo coupling, Schiff base condensation | Co(II), Ni(II), Cu(II), Pd(II), Pt(II) | jmchemsci.com |

Synthesis of Carbamoyl (B1232498) Fluorides from Secondary Amine Precursors

This compound serves as a key secondary amine precursor in the synthesis of carbamoyl fluorides, a class of organofluorine compounds with growing importance as synthetic intermediates. nih.gov Traditional methods for synthesizing carbamoyl fluorides often rely on hazardous reagents like difluorophosgene (COF2). researchgate.net However, modern methodologies have been developed that utilize surrogates for this toxic gas, enabling safer and more practical syntheses. researchgate.net

One such method involves the use of a difluorocarbene source, such as (triphenylphosphonio)difluoroacetate (B2812620) (PDFA), which is oxidized in the presence of a pyridine (B92270) N-oxide to generate difluorophosgene in situ. yorku.cayorku.ca This reactive intermediate is then trapped by a secondary amine, like this compound, to yield the corresponding carbamoyl fluoride (B91410). yorku.ca Specifically, this compound has been successfully converted to N-benzyl-N-(3-bromophenyl)carbamoyl fluoride. yorku.ca This transformation demonstrates the compatibility of the bromo-substituted aniline backbone with these reaction conditions. yorku.ca The synthesis was achieved in a 64% yield after purification. yorku.ca

Table 1: Synthesis of N-benzyl-N-(3-bromophenyl)carbamoyl fluoride

| Precursor | Product | Reagents | Yield |

|---|---|---|---|

| This compound | N-benzyl-N-(3-bromophenyl)carbamoyl fluoride | PDFA, 4-methylpyridine (B42270) N-oxide | 64% |

Data derived from a thesis on carbamoyl fluoride synthesis. yorku.ca

Derivatization for N-Azobenzyl Chitosan (B1678972) Conjugates

Research has been conducted on the synthesis of N-azobenzyl derivatives of chitosan by coupling N-benzyl chitosan with aryl diazonium salts. researchgate.net Studies involving the hydrolysis of related compounds, such as N-p-bromo-phenylazobenzylchitosan, have been shown to yield bromoaniline, indicating the presence of the bromoaniline moiety within the conjugate structure. researchgate.net

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The chemical architecture of this compound makes it a versatile intermediate for producing a range of molecules used in the pharmaceutical and agrochemical sectors. maksons.co.in The presence of both an amine and a bromine atom allows for sequential or orthogonal chemical modifications, building molecular complexity.

This compound is utilized as an intermediate in the synthesis of chlorobenzyl chloride, which itself is a precursor for manufacturing certain pesticides. The derivatives of this compound have been noted for their potential to inhibit photosynthesis, a mechanism of action relevant to herbicides.

As a bromoaniline derivative, this compound is part of a class of compounds widely used as building blocks for active pharmaceutical ingredients (APIs) and other agrochemicals. The bromine atom can be readily transformed through cross-coupling reactions, while the benzyl-protected amine offers further sites for functionalization. The chlorobenzyl chloride derivative synthesized from this compound has shown significant growth inhibitory activity against erythrocytes and may have potential applications in inhibiting the development of malaria. The broader family of acyl thiourea (B124793) derivatives, which can be synthesized from amine precursors, possesses a wide spectrum of pharmacological benefits, including herbicidal and insecticidal properties. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbamoyl Fluoride |

| N-Azobenzyl Chitosan |

| Chlorobenzyl Chloride |

| Difluorophosgene |

| (Triphenylphosphonio)difluoroacetate (PDFA) |

| Pyridine N-oxide |

| 4-methylpyridine N-oxide |

| N-benzyl-N-(3-bromophenyl)carbamoyl fluoride |

| Bromoaniline |

| N-p-bromo-phenylazobenzylchitosan |

Computational Chemistry and Theoretical Studies of N Benzyl 3 Bromoaniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules like N-Benzyl-3-bromoaniline. By approximating the electron density of the molecule, DFT methods can accurately predict a wide range of properties from first principles.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. bohrium.com

Theoretical studies on related bromoaniline and benzylidene aniline (B41778) derivatives provide a framework for understanding this compound. For instance, DFT calculations on Schiff bases with structures analogous to this compound show that the HOMO is often delocalized over the aniline ring, while the LUMO may be centered on other parts of the molecule. researchgate.net The presence of substituents significantly influences these orbital energies. researchgate.net In similar bromo-substituted aromatic compounds, the HOMO-LUMO gap has been calculated to be in the range of 4.05 eV to 4.46 eV, suggesting a relatively high stability. researchgate.net The molecular electrostatic potential (MEP) map is another crucial output of DFT calculations, which illustrates the charge distribution and identifies regions prone to electrophilic and nucleophilic attack. bohrium.com For related molecules, MEP analysis has identified potential sites for intermolecular interactions. bohrium.com

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Anil-1 (N-benzylidene-4-bromoaniline derivative) | -6.41 | -1.95 | 4.46 | researchgate.net |

| Anil-2 (N-naphthylidene-4-bromoaniline derivative) | -6.13 | -2.08 | 4.05 | researchgate.net |

| N-(4-nitrobenzyl)-4-methyl bromo aniline | Not Specified | Not Specified | 3.46 | researchgate.net |

For related bromoaniline structures, DFT calculations have been employed to determine these descriptors. bohrium.comresearchgate.net These studies help to rank the reactivity of different derivatives and understand how structural modifications impact chemical behavior. researchgate.net For example, a comparative study of two anil derivatives revealed that the compound with the smaller energy gap (4.05 eV) was predicted to be more reactive than the one with a larger gap (4.46 eV). researchgate.net Local reactivity descriptors, such as the Fukui function, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. bohrium.com

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons |

This compound possesses conformational flexibility, primarily due to the rotation around the C-N and C-C single bonds of the benzylamine (B48309) bridge. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. This is achieved by systematically rotating flexible bonds and calculating the potential energy at each step to find local and global energy minima. plos.orgethz.ch

Calculation of Global and Local Reactivity Descriptors

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. researchgate.net This method is essential in drug discovery and medicinal chemistry for understanding structure-activity relationships and designing more potent inhibitors. nih.gov

While specific docking studies for this compound are not widely reported, research on structurally similar compounds provides significant insights into its potential biological interactions. For instance, derivatives of N4-(3-bromophenyl)pyrrolo[2,3-d]pyrimidines have been designed and docked as inhibitors of multiple receptor tyrosine kinases, which are crucial targets in cancer therapy. nih.gov

In one such study, a compound containing the N-(3-bromophenyl) moiety was docked into the ATP binding sites of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and a homology model of Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov The docking results revealed that the 3-bromophenyl group consistently occupies a hydrophobic region within the kinase active site. nih.gov This binding mode is stabilized by hydrophobic interactions with key amino acid residues like Valine (Val), Alanine (Ala), and Leucine (Leu). nih.gov The aniline NH group was shown to form a critical hydrogen bond with the backbone of a cysteine residue (Cys684 in PDGFRβ) in the hinge region of the kinase, a common interaction for kinase inhibitors. nih.gov These findings suggest that the this compound scaffold can be effectively accommodated in the active sites of protein kinases, with the 3-bromophenyl portion contributing to binding affinity through hydrophobic interactions. nih.gov

| Target Protein | Binding Site | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| PDGFRβ (Homology Model) | ATP Binding Site | Cys684, Glu682 | Hydrogen Bond | nih.gov |

| Val614, Ala632, Val665, Leu833 | Hydrophobic | nih.gov | ||

| VEGFR-2 | ATP Binding Site | Not specified | Hydrogen Bond with hinge region | nih.gov |

Reaction Pathway Modeling and Energetics

Computational chemistry can model the entire course of a chemical reaction, identifying transition states and calculating activation energies to provide a detailed understanding of the reaction mechanism. This is particularly useful for explaining unexpected products or optimizing reaction conditions.

While specific reaction pathway modeling for this compound is limited in the literature, studies on related aniline alkylations and rearrangements offer mechanistic clues. For example, the N-alkylation of anilines with alcohols, a common route to N-benzylanilines, can proceed through different pathways, such as inner-sphere or outer-sphere mechanisms. rsc.org Computational modeling of these pathways would involve calculating the energies of intermediates and transition states to determine the most favorable route.

A notable study investigated an unexpected rearrangement where the alkylation of 2-bromoaniline (B46623) with benzyl (B1604629) bromide resulted in the formation of N,N-dibenzyl-4-bromoaniline instead of the expected 2-bromo isomer. nih.gov Mechanistic experiments suggested a complex pathway involving the formation of HBr, which then reacts with another aniline molecule to generate bromine (Br₂). nih.gov The subsequent bromination of N-benzylaniline intermediates preferentially occurs at the para-position, leading to the rearranged product. nih.gov A full computational model of this reaction would involve calculating the energetics for each proposed step: protonation, HBr elimination, bromine formation, electrophilic bromination, and final alkylation, to validate the proposed mechanism and explain the observed product distribution.

In Silico Pharmacokinetics and ADMET Profiling for Derivatives

In modern drug discovery, the evaluation of a molecule's pharmacokinetic properties is as crucial as assessing its biological activity. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of chemical compounds. For derivatives of this compound, these computational tools are used to assess their potential as drug candidates.

The drug-likeness of a compound is often initially evaluated using criteria such as Lipinski's Rule of Five. researchgate.net This rule establishes general physicochemical parameters that are common among orally active drugs. The key parameters include:

Molecular mass less than 500 Daltons

A high lipophilicity (expressed as a logP value) of less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

Studies on various heterocyclic compounds, including derivatives containing N-benzyl or bromoaniline moieties, routinely employ in silico ADMET profiling. grafiati.comrsc.org For example, in the development of novel quinazoline-4(3H)-one-2-carbothioamide derivatives, which included N-benzyl substituted compounds, ADMET profiles were predicted and found to meet the criteria for drug-like properties. rsc.org These predictions, often performed using online platforms like Swiss-ADME, help researchers prioritize which derivatives to synthesize and advance to more intensive biological testing. researchgate.net

Table 2: Predicted Physicochemical Properties for this compound and Representative ADMET Parameters for its Derivatives

| Compound/Parameter | Value/Descriptor | Significance in Pharmacokinetics | Reference |

|---|---|---|---|

| This compound | |||

| Molecular Formula | C₁₃H₁₂BrN | Defines the elemental composition. | uni.lu |

| Monoisotopic Mass | 261.01532 Da | Within the typical range for small molecule drugs (<500 Da). | uni.lu |

| XlogP (Predicted) | 3.8 | Indicates good lipophilicity and potential for membrane permeability. | uni.lu |

| General Derivative Parameters | |||

| Hydrogen Bond Donors | Typically 1-5 | Influences solubility and binding to biological targets. | researchgate.net |

| Hydrogen Bond Acceptors | Typically 1-10 | Affects solubility and receptor interaction. | researchgate.net |

| Molar Refractivity | 40-130 | Relates to molecule size and polarizability, influencing ligand-receptor binding. | researchgate.net |

| Gastrointestinal (GI) Absorption | High/Low (Predicted) | Predicts the extent of absorption from the gut. | rsc.org |

Spectroscopic and Advanced Analytical Characterization Methodologies for N Benzyl 3 Bromoaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within N-Benzyl-3-bromoaniline.

Proton NMR (¹H NMR) is instrumental in identifying the specific protons and their neighboring environments within the this compound molecule. The spectrum displays characteristic signals for both the benzyl (B1604629) and the 3-bromoaniline (B18343) moieties.

Research findings have reported the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orgrsc.org The aromatic region of the spectrum is complex, showing signals for the five protons of the benzyl group and the four protons of the 3-bromoaniline ring. A key feature is the methylene (B1212753) bridge (-CH₂-), which typically appears as a singlet or a doublet, depending on the coupling with the adjacent amine proton (-NH). The amine proton itself often presents as a broad singlet.

The chemical shifts (δ) are measured in parts per million (ppm). For instance, the five protons of the unsubstituted benzyl ring generally appear as a multiplet in the range of δ 7.20-7.37 ppm. rsc.orgrsc.org The protons on the bromo-substituted ring are shifted according to their position relative to the bromine and amine substituents. Signals have been reported at approximately δ 6.91 (triplet), δ 6.76 (doublet), δ 6.68 (singlet), and δ 6.41 (doublet). rsc.org The benzylic methylene protons (-CH₂-) are typically observed around δ 4.19-4.32 ppm. rsc.orgrsc.org

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 7.37 - 7.20 | Multiplet | - | 5H, Phenyl group of benzyl moiety |

| 6.91 | Triplet | 8.0 | 1H, Aromatic H |

| 6.76 | Doublet | 7.8 | 1H, Aromatic H |

| 6.68 | Singlet | - | 1H, Aromatic H |

| 6.41 | Doublet | 8.3 | 1H, Aromatic H |

| 4.19 | Doublet | - | 2H, Benzylic (-CH₂) |

| ~4.0 | Broad Singlet | - | 1H, Amine (-NH) |

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. While full spectral data for this compound is not consistently detailed in all publications, its synthesis and characterization have been described, with analysis confirming its structure. rsc.orgrsc.org In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal.

Based on spectroscopic data for analogous compounds such as N-benzylaniline and other N-benzyl-haloaniline derivatives, the expected chemical shifts can be predicted. rsc.orgescholarship.org The spectrum would show distinct signals for the benzylic methylene carbon, the carbon atom bonded to bromine (C-Br), the carbon atom bonded to nitrogen (C-N), and the remaining aromatic carbons. The C-Br bond typically shifts the attached carbon's signal to a characteristic range (approx. 123 ppm), while the C-N carbon appears further downfield (approx. 149 ppm). The benzylic carbon signal is expected around 48 ppm. The remaining aromatic carbons of both rings would produce signals in the typical aromatic region of δ 110-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Benzylic (-CH₂) | ~48 |

| Aromatic (C-H) | 112 - 130 |

| Aromatic (C-Br) | ~123 |

| Aromatic (C-N) | ~149 |

| Aromatic (Quaternary, Benzyl) | ~139 |

Note: These are predicted ranges based on general principles and data from structurally similar compounds.

Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique that can directly probe the nitrogen atom's chemical environment. Although it has lower sensitivity and natural abundance compared to ¹H, it provides valuable information. Specific ¹⁵N NMR data for this compound is not widely reported in the literature.

However, the application of ¹⁵N NMR to related structures, such as N-benzyl chitosan (B1678972) derivatives, demonstrates its utility. uni.lu For this compound, a ¹⁵N NMR experiment would be expected to show a single resonance corresponding to the secondary amine nitrogen. The chemical shift of this nitrogen would confirm its electronic environment, distinguishing it from primary amines, amides, or other nitrogen functional groups. The technique is particularly useful for studying hydrogen bonding and protonation effects at the nitrogen center. General studies show that the chemical shift for an amine nitrogen is highly dependent on its chemical environment, including solvent and pH.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are essential for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar molecules like this compound. This method typically detects the protonated molecule [M+H]⁺. rsc.org High-Resolution Mass Spectrometry (HRMS) using ESI can provide the exact mass with high precision, allowing for the determination of the molecular formula (C₁₃H₁₂BrN).

In ESI-MS analysis, this compound (Molecular Weight: 262.15 g/mol ) is expected to be detected primarily as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 262.02 and 264.02, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. The presence of this characteristic isotopic pattern for bromine is a key confirmation of the compound's identity.

Table 3: Predicted ESI-MS Adducts and m/z Values for this compound

| Adduct | Molecular Formula of Adduct | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|---|

| [M+H]⁺ | [C₁₃H₁₃BrN]⁺ | 262.0226 | 264.0205 |

| [M+Na]⁺ | [C₁₃H₁₂BrNNa]⁺ | 284.0045 | 286.0025 |

| [M+K]⁺ | [C₁₃H₁₂BrN K]⁺ | 299.9785 | 301.9764 |

Note: Data sourced from computational predictions. The m/z values reflect the major isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for assessing the purity of this compound and analyzing reaction mixtures. In synthetic procedures, GC-MS can be used to monitor the progress of a reaction by separating the product from starting materials and any byproducts. rsc.org

The gas chromatogram provides a retention time for the compound, which is characteristic under specific analytical conditions. The mass spectrometer then fragments the eluted compound, producing a distinctive fragmentation pattern, or mass spectrum. This mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for confirmation. For this compound, a major fragment ion would likely correspond to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzylic C-N bond, a common fragmentation pathway for benzylamines. This technique is also crucial for distinguishing between isomers, such as N-Benzyl-2-bromoaniline or N-Benzyl-4-bromoaniline, which may have very similar properties but can often be separated chromatographically.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Vibrational and Electronic Spectroscopy

The characterization of this compound relies significantly on spectroscopic methods that probe its vibrational and electronic properties. Techniques such as Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for identifying functional groups and understanding the electronic transitions within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in this compound and its derivatives. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The key functional groups in this compound—the secondary amine (N-H), the aromatic rings (C-H, C=C), the methylene bridge (C-H), and the carbon-bromine bond (C-Br)—each produce distinct signals. The N-H stretching vibration typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl group's methylene bridge appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings produce a series of peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibration is found in the 1250-1350 cm⁻¹ region. Lastly, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

In the synthesis of derivatives, such as the acylation of the nitrogen atom, new characteristic peaks will appear. For instance, the formation of an amide via reaction with an acyl chloride introduces a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. lookchem.com Studies on related bromoaniline derivatives confirm the positions of these characteristic bands, providing a reliable framework for spectral interpretation. nih.govjyoungpharm.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methylene Group | C-H Stretch (aliphatic) | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

This table presents expected values based on standard infrared spectroscopy correlation charts and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule—namely the substituted benzene (B151609) rings.

The electronic spectrum of this compound is dominated by π → π* transitions associated with its two aromatic rings. The presence of the amine (-NH-) and bromo (-Br) substituents modifies the absorption profile compared to unsubstituted benzene. The auxochromic amino group and the chromophoric phenyl rings are the primary contributors to the UV absorption. In ethanol, a derivative of bromoaniline showed a maximum absorption (λmax) at 233 nm. davidpublisher.com The electronic spectra of transition metal complexes involving bromoaniline ligands are used to study d-d electronic transitions and charge-transfer bands. ethz.chbath.ac.uk The specific λmax values can be influenced by the solvent polarity and the pH of the medium due to potential protonation of the amine nitrogen.

Table 2: Expected UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~200 - 280 |

This table presents expected absorption ranges based on the analysis of its constituent chromophores and data from similar molecules.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. anton-paar.com